molecular formula C21H20O2 B3048843 2-Trityloxyethanol CAS No. 18325-45-6

2-Trityloxyethanol

Cat. No.: B3048843
CAS No.: 18325-45-6
M. Wt: 304.4 g/mol
InChI Key: IUCHRJJXIZKLTA-UHFFFAOYSA-N
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Description

2-Trityloxyethanol is a specialized organic compound that serves as a valuable building block and protecting group reagent in synthetic chemistry. The trityl (triphenylmethyl) group is widely used to protect hydroxyl groups due to its high stability under basic conditions and its selective removal under mild acidic conditions. This makes this compound a crucial intermediate in the multi-step synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials. Researchers utilize this compound to introduce a protected hydroxyethyl spacer into molecular structures, allowing for selective deprotection at a later synthetic stage. Its application is essential in developing novel compounds where precise control over reactivity is required. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Always refer to the safety data sheet (SDS) and handle the product in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trityloxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHRJJXIZKLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311767
Record name 2-trityloxyethanol
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Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18325-45-6
Record name NSC245175
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-trityloxyethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of O Tritylated Alcohols, with a Focus on 2 Trityloxyethanol

Classical Tritylation Protocols

Classical methods for tritylation typically involve the use of trityl halides, most commonly trityl chloride (TrCl), in the presence of a base to scavenge the generated hydrogen halide.

Reaction of Trityl Halides with Alcohols in the Presence of Amine Bases

This is one of the most traditional and widely employed methods for tritylation. The reaction involves treating the alcohol with trityl chloride in the presence of a suitable amine base total-synthesis.comajol.infogoogle.com.

Pyridine (B92270) has historically served as both a solvent and an acid scavenger in tritylation reactions total-synthesis.comajol.infogoogle.com. It effectively neutralizes the HCl produced during the reaction, driving the equilibrium towards product formation. However, pyridine's toxicity and high boiling point necessitate careful handling and work-up procedures ajol.info.

4-Dimethylaminopyridine (DMAP) is frequently added as a co-catalyst or as a more potent base in these reactions total-synthesis.comresearchgate.netorgsyn.orgwikipedia.org. DMAP acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate with the tritylating agent (or other acylating agents), which then readily reacts with the alcohol researchgate.netutrgv.edu. This catalytic role significantly accelerates the reaction rate and can improve yields, especially for less reactive or sterically hindered alcohols total-synthesis.comresearchgate.netnih.gov. For instance, 4-dimethylamino-N-triphenylmethylpyridinium chloride has been identified as a potential intermediate in DMAP-catalyzed tritylation, showing good reactivity with primary alcohols researchgate.netorgsyn.org.

The choice of solvent plays a crucial role in the efficiency and selectivity of tritylation reactions. Anhydrous solvents are generally preferred to prevent hydrolysis of the tritylating agent.

Pyridine: As mentioned, pyridine can act as both solvent and base, but its use is associated with drawbacks total-synthesis.comajol.infogoogle.com.

Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF): These solvents are commonly used in conjunction with amine bases like triethylamine (B128534) or pyridine. DCM is often favored for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, facilitating removal. DMF can also be used, sometimes in combination with DCM, and has been shown to be effective in certain tritylation protocols, particularly when silver salts are used as catalysts ut.ac.irgoogle.com. For the synthesis of 2-trityloxyethanol, reactions conducted in anhydrous dichloromethane at 0–5°C with triethylamine as the base have reported yields of 70–85% vulcanchem.com.

Tetrahydrofuran (THF): THF has also been employed, sometimes in combination with DMF, and has shown good selectivity for primary alcohols when used with specific catalytic systems ut.ac.irnih.gov.

Table 1: Representative Tritylation Conditions using Trityl Halides

Alcohol SubstrateTritylating AgentBase/CatalystSolventTemperatureReaction TimeTypical YieldCitation
Primary AlcoholsTrityl ChloridePyridinePyridineRoom Temp.~12 hGood total-synthesis.comajol.info
Primary AlcoholsTrityl ChlorideEt₃NDCM0–5 °CVaries70–85% vulcanchem.com
Primary AlcoholsTrityl ChlorideDMAPDCM/DMFRoom Temp.VariesHigh ut.ac.irorgsyn.org
Primary AlcoholsTrityl BromidePyridine, DMAPPyridineRoom Temp.OvernightGood muni.cz

Generation and Reaction of Trityl Cation Intermediates

The tritylation mechanism with trityl halides proceeds via an SN1 pathway, involving the formation of a highly stabilized triphenylmethyl (trityl) cation total-synthesis.comresearchgate.netacs.orgwikipedia.orgacademie-sciences.fracs.org. The trityl halide, upon interaction with a base or a Lewis acid, or even under solvolytic conditions, can dissociate to form the trityl cation (Tr⁺) and a halide anion. This carbocation is stabilized by resonance delocalization across the three phenyl rings, making it relatively stable and reactive towards nucleophiles like alcohols total-synthesis.comacs.orgacademie-sciences.frwikipedia.org.

The reaction can be summarized as: Tr-X + Base → Tr⁺ + Base·HX (where X = Cl, Br) Tr⁺ + R-OH → Tr-O⁺H-R → Tr-O-R + H⁺

The presence of electron-donating groups on the phenyl rings, such as in dimethoxytrityl (DMT) or trimethoxytrityl (TMT) derivatives, further stabilizes the cation, facilitating easier deprotection total-synthesis.com. The formation of the trityl cation can be visually confirmed by the development of an intense yellow color, as observed when triphenylmethanol (B194598) is treated with acid academie-sciences.frwikipedia.org.

Contemporary and Green Chemistry Approaches to Tritylation

Modern synthetic chemistry emphasizes efficiency, selectivity, and environmental sustainability. Newer methods for tritylation aim to reduce the use of hazardous reagents, minimize waste, and employ milder conditions.

Lewis Acid-Catalyzed Tritylation using Triphenylmethanol

An alternative to using trityl halides is the direct use of triphenylmethanol (TrOH) as the tritylating agent, activated by a Lewis acid or a Brønsted acid catalyst researchgate.netacs.orgacademie-sciences.fracs.orgacademie-sciences.frnih.govacs.org. This approach bypasses the need for trityl halides and often allows for milder reaction conditions.

The mechanism involves the protonation or coordination of the hydroxyl group of triphenylmethanol by the acid catalyst, followed by the loss of water to generate the trityl cation researchgate.netacs.orgacademie-sciences.fracs.orgacademie-sciences.frnih.govacs.org. This cation then reacts with the alcohol substrate.

TrOH + Acid Catalyst → [TrOH₂]⁺ or Tr-O-LewisAcid → Tr⁺ + H₂O or Tr-O-LewisAcid⁻ Tr⁺ + R-OH → Tr-O-R + H⁺

Catalysts: A variety of Lewis acids, including ZnCl₂, AlCl₃, and B(C₆F₅)₃, have been reported for this transformation academie-sciences.fracademie-sciences.fr. More recently, solid acid catalysts like MCM-41-SO₃H have been developed, offering benefits of reusability and solvent-free conditions academie-sciences.fracademie-sciences.fr. Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM]·AlCl₄), have also proven effective as recyclable Lewis acid catalysts in solvents like dichloromethane and acetonitrile (B52724), providing high yields for various alcohols, including primary ones researchgate.netacs.orgacs.orgnih.govacs.org. These methods often show good selectivity for primary alcohols over secondary ones due to steric factors researchgate.netacs.orgnih.govacs.org.

Solvent Systems: While traditional methods relied on solvents like pyridine or DCM, newer approaches explore solvent-free conditions or more environmentally benign solvents. For instance, ball-milling techniques with solid acid catalysts have been successfully applied under solvent-free conditions academie-sciences.fracademie-sciences.fr. Dichloromethane and acetonitrile are frequently cited as effective solvents for Lewis acid-catalyzed tritylation with ionic liquids researchgate.netacs.orgacs.orgnih.govacs.org.

Table 2: Contemporary Tritylation Methods using Triphenylmethanol

Alcohol SubstrateTritylating AgentCatalyst/MediumSolventTemperatureReaction TimeTypical YieldNotesCitation
Primary AlcoholsTriphenylmethanolMCM-41-SO₃HSolvent-freeRoom Temp.ShortHighReusable catalyst, ball-milling academie-sciences.fracademie-sciences.fr
Primary AlcoholsTriphenylmethanol[EMIM]·AlCl₄DCM/AcetonitrileRoom Temp.ShortHighRecyclable ionic liquid catalyst, selective for primary alcohols researchgate.netacs.orgacs.orgnih.govacs.org
Primary AlcoholsTriphenylmethanolZnCl₂, AlCl₃DCMRoom Temp.VariesGoodClassical Lewis acid catalysis academie-sciences.fracademie-sciences.fr

Mechanistic Investigations and Reactivity Profiles of O Tritylated Systems

Mechanisms of Trityl Ether Formation

The introduction of a trityl group onto an alcohol, such as 2-hydroxyethanol, to form 2-Trityloxyethanol, can proceed through different mechanistic pathways depending on the reagents and catalysts employed.

The formation of trityl ethers often proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. total-synthesis.comacs.org This pathway is favored due to the exceptional stability of the trityl carbocation. academie-sciences.frmasterorganicchemistry.com

The reaction is initiated by the departure of a leaving group from a tritylating agent, such as trityl chloride, to form the trityl cation. total-synthesis.com The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings. masterorganicchemistry.com This delocalization significantly lowers the activation energy for its formation. masterorganicchemistry.commasterorganicchemistry.com

Once formed, the planar trityl carbocation is a potent electrophile. It is then attacked by the nucleophilic oxygen atom of the alcohol, in this case, 2-hydroxyethanol. academie-sciences.fr A subsequent deprotonation step, often facilitated by a base like pyridine (B92270), yields the final product, this compound. total-synthesis.com The bulky nature of the trityl group generally leads to selective protection of primary alcohols over more sterically hindered secondary or tertiary alcohols. total-synthesis.com

The generation of the trityl carbocation is a key step and can be visually observed. For instance, when triphenylmethanol (B194598) is treated with an acid catalyst, the color of the mixture often turns yellow, which is characteristic of the trityl cation. academie-sciences.fr This colorimetric change provides a useful indicator for the progress of the reaction.

Various catalysts can be employed to facilitate the formation of trityl ethers. These catalysts function by promoting the formation of the reactive trityl carbocation intermediate.

Acid catalysts, both Brønsted and Lewis acids, are commonly used. academie-sciences.fr For instance, a solid acid catalyst like MCM-41-SO3H can protonate triphenylmethanol, leading to the elimination of a water molecule and the formation of the trityl carbocation. academie-sciences.fr This cation then reacts with the alcohol to form the ether. academie-sciences.fr Other acidic catalysts that have been used include aqueous sulfuric acid, boron trifluoride etherate (BF3·Et2O), zinc chloride (ZnCl2), and aluminum chloride (AlCl3). academie-sciences.fr

More recently, methods involving the activation of trityl chloride with triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOTFB) have been developed. This reagent facilitates the generation of the trityl cation, which then reacts with the alcohol. acs.org Another approach involves the use of benzyl (B1604629) trityl ether in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This system generates a trityl cation complex that can then tritylate alcohols under neutral conditions. researchgate.net

The choice of catalyst can influence the reaction conditions and selectivity. For example, the use of a reusable solid acid catalyst offers environmental and practical advantages. academie-sciences.fr

Detritylation Strategies and Selectivity

The removal of the trityl group, or detritylation, is a crucial step in multi-step syntheses. The ease of this cleavage under mild acidic conditions is a key advantage of using the trityl protecting group. academie-sciences.fr

The most common method for cleaving trityl ethers is through the use of acids. academie-sciences.fracs.orgethz.chgoogle.comnih.govresearchgate.net The general mechanism involves the protonation of the ether oxygen by an acid. total-synthesis.comethz.chlibretexts.org This protonation makes the ether oxygen a better leaving group. The subsequent cleavage of the carbon-oxygen bond results in the formation of the alcohol and the stable trityl carbocation. total-synthesis.comacademie-sciences.frlibretexts.orgmasterorganicchemistry.comyoutube.com The trityl cation can then be quenched by a nucleophile present in the reaction mixture. total-synthesis.com

The selectivity of detritylation is an important consideration, especially in the presence of other acid-sensitive functional groups. thieme-connect.com By carefully choosing the acid and reaction conditions, it is often possible to selectively remove the trityl group while leaving other protecting groups, such as silyl (B83357) ethers or acetals, intact. thieme-connect.comlookchem.com

A variety of protic acids can be used for the deprotection of trityl ethers. academie-sciences.fracs.orgethz.chnih.govresearchgate.net The choice of acid often depends on the sensitivity of the substrate to acidic conditions.

Acetic Acid: A solution of 80% acetic acid is a commonly used reagent for detritylation. google.com It is considered a mild condition, although it can sometimes lead to side reactions like depurination in nucleoside chemistry. google.com

Trifluoroacetic Acid (TFA): TFA is a stronger acid than acetic acid and can effect detritylation more rapidly. total-synthesis.comgoogle.com It is often used in dichloromethane (B109758) as the solvent. google.com Due to its strength, care must be taken to avoid the cleavage of other acid-labile groups. total-synthesis.com

Hydrochloric Acid (HCl): Dilute solutions of HCl are also effective for cleaving trityl ethers. nih.gov The concentration of HCl can be adjusted to control the rate of detritylation. nih.gov

The table below summarizes the use of various protic acids for detritylation.

Protic AcidTypical ConditionsComments
Acetic Acid80% aqueous solutionMild, but can cause side reactions in sensitive substrates. google.com
Trifluoroacetic AcidDilute solution in CH2Cl2Stronger acid, faster reaction times. total-synthesis.comgoogle.com
Hydrochloric AcidDilute aqueous or methanolic solutionEffective, rate can be modulated by concentration. nih.gov

Lewis acids are also effective reagents for the cleavage of trityl ethers. academie-sciences.frresearchgate.net They function by coordinating to the ether oxygen, which facilitates the cleavage of the C-O bond. chemrxiv.org This approach can offer advantages in terms of selectivity and milder reaction conditions compared to protic acids. thieme-connect.com

Boron Trifluoride Etherate (BF3·Et2O): This Lewis acid is a powerful reagent for detritylation. researchgate.net It is often used in combination with a scavenger, such as a silane, to trap the resulting trityl cation. researchgate.net

Zinc Bromide (ZnBr2): ZnBr2 is another commonly used Lewis acid for the removal of trityl groups. researchgate.net It has been shown to selectively cleave 5'-trityl ethers in nucleosides without affecting 3'-trityl ethers. researchgate.net

Copper(II) Triflate (Cu(OTf)2): Metal triflates, including Cu(OTf)2, have emerged as effective catalysts for various organic transformations, including detritylation. researchgate.netd-nb.info These catalysts can be used in catalytic amounts and often exhibit high chemoselectivity. thieme-connect.com

The following table provides an overview of selected Lewis acids used for detritylation.

Lewis AcidTypical ConditionsComments
BF3·Et2OIn CH2Cl2, often with a scavengerPowerful reagent, can be used for rapid deprotection. researchgate.net
ZnBr2In an appropriate solventCan exhibit high selectivity in certain substrates. researchgate.net
Cu(OTf)2Catalytic amounts in a suitable solventMild and chemoselective. thieme-connect.comresearchgate.net

Acid-Mediated Cleavage of Trityl Ethers

Role of Scavengers in Preventing Side Reactions

The deprotection of trityl ethers, particularly under acidic conditions, proceeds via the formation of a stable trityl cation. total-synthesis.com This carbocation is a potent electrophile and can lead to several side reactions, including re-tritylation of the deprotected alcohol or reaction with other nucleophilic sites within the molecule. google.comacs.org To mitigate these undesired pathways, scavengers are added to the reaction mixture.

Scavengers are nucleophilic species that irreversibly trap the trityl cation, preventing it from engaging in side reactions. google.comgoogle.com The efficiency of a scavenger is dependent on its ability to react quickly and irreversibly with the carbocation. google.com In the context of oligonucleotide synthesis, where the acid-labile dimethoxytrityl (DMT) group is frequently used, the addition of a cation scavenger is essential to drive the deprotection reaction to completion, especially in solution-phase synthesis. google.comacs.org Common scavengers include thiols, such as benzyl mercaptan and ethanediol, as well as aromatic compounds like anisole (B1667542) and thioanisole. google.com For instance, during the detritylation of nucleosides, scavengers are crucial to prevent depurination, a side reaction that occurs under acidic conditions. bachem.com The use of excess scavenger helps to shift the deprotection equilibrium towards the desired product. google.com

For example, in solid-phase oligonucleotide synthesis, after the removal of the 5'-hydroxyl protecting group with an acid, the resulting carbocation must be quenched to prevent re-attachment. google.com Thiol-based scavengers like cyclohexanethiol (B74751) are effective for this purpose. acs.org Aniline has also been employed as a nucleophilic scavenger in the deprotection of oligonucleotides, where it prevents side products from reacting with the desired molecule. nih.gov The choice of scavenger and reaction conditions can be optimized to suppress side reactions like depurination, a significant issue in stirred-vessel, large-scale oligonucleotide synthesis. bachem.com

Reductive Detritylation Methods

While acidic cleavage is the most common method for detritylation, reductive methods offer an alternative strategy, particularly when acid-sensitive functional groups are present in the molecule.

Hydrogenolysis with Palladium Catalysts

Hydrogenolysis using a palladium catalyst is a well-established method for the cleavage of benzyl (Bn) ethers, a reaction that shares mechanistic similarities with the cleavage of trityl ethers. uwindsor.caorganic-chemistry.org This method involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction proceeds by the reductive cleavage of the C-O bond. nih.gov

In the context of trityl ethers, palladium-catalyzed hydrogenolysis can be employed for simultaneous deprotection and other reductions within the molecule. For instance, research on O-trityl hydroxyoxetane derivatives demonstrated an efficient one-step process where a Pd/C catalyst in a dichloromethane/methanol (B129727) solvent mixture facilitated both hydrogenolytic ring opening and detritylation. researchgate.net This highlights the utility of palladium catalysis for cleaving trityl ethers under reductive conditions, which can be advantageous in complex syntheses. Palladium-catalyzed reductive dechlorination processes, which also rely on the catalytic activity of palladium, have been extensively studied for environmental remediation, showcasing the robustness of these catalysts. serdp-estcp.mil

Catalyst SystemSubstrate TypeKey FeaturesReference
Pd/C, H₂O-Trityl hydroxyoxetaneOne-step ring opening and detritylation researchgate.net
Pd(OAc)₂, HCO₂NaIodoalkeneReductive Heck coupling nih.gov
BrettPhos-palladiumNitroarenes/ChloroarenesReductive arylation nih.gov
Alternative Reductive Conditions (e.g., CBr₄-MeOH)

An alternative, mild method for the selective cleavage of trityl ethers involves the use of carbon tetrabromide (CBr₄) in refluxing methanol. thieme-connect.denih.gov This method operates under neutral conditions and demonstrates high chemoselectivity, leaving other common hydroxyl protecting groups unaffected. nih.govresearchgate.net

Research has shown that trityl ethers are selectively deprotected to their corresponding alcohols in high yields using a catalytic amount of CBr₄ in methanol. nih.govresearchgate.net This system is compatible with a wide range of functional groups, including isopropylidene, allyl, benzyl, acetyl, benzoyl, methyl, tosyl, and tert-butyldiphenylsilyl (TBDPS) ethers. thieme-connect.denih.gov The reaction of 3-O-allyl-5-O-trityl-1,2-O-isopropylidene-α-D-xylofuranose with CBr₄ in refluxing methanol for three hours resulted in a 92% yield of the detritylated product. thieme-connect.de It is proposed that the CBr₄-photoirradiation in methanol generates a controlled source of HBr, which chemoselectively deprotects the acid-labile trityl group. researchgate.net

Table: Chemoselective Detritylation with CBr₄-MeOH

Substrate Protecting Groups Present Result Yield (%) Reference
3-O-allyl-5-O-trityl-1,2-O-isopropylidene-α-D-xylofuranose Allyl, Isopropylidene, Trityl Selective detritylation 92 thieme-connect.de

Base-Mediated Cleavage of Modified Trityl Ethers (e.g., Tritylone)

To expand the versatility of the trityl protecting group, modified versions have been developed that allow for cleavage under basic conditions. One such modification is the tritylone group. Tritylone ethers are more stable to acid than traditional trityl ethers but can be readily cleaved by a specific base-catalyzed reaction. researchgate.netacs.org

The cleavage of tritylone ethers is typically achieved using the Wolff-Kishner reduction. researchgate.net This method provides an orthogonal deprotection strategy to the acid-labile nature of standard trityl ethers. The tritylone ether formation is also selective for primary alcohols in the presence of secondary alcohols. researchgate.netacs.org Recent research has focused on the synthesis of tritylone alcohols and their conversion to tritylone ethers under acidic conditions, demonstrating the synthetic utility of these systems. acs.orgnih.gov For example, a synthesized tritylone alcohol was converted to the corresponding tritylone butyl ether in 92% yield under acidic conditions. acs.orgnih.gov

Orthogonal Protecting Group Strategies Incorporating O-Trityl Ethers

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. uchicago.eduorganic-chemistry.orgjocpr.com This requires that the different protecting groups are stable to the deprotection conditions of the others. The O-trityl group, being acid-labile, is a key component in many orthogonal protection schemes. libretexts.org

Compatibility with Other Commonly Employed Protecting Groups

The trityl group's lability under mild acidic conditions allows it to be removed selectively while many other common protecting groups remain intact. acs.orgacs.org For instance, the trityl group is compatible with base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by bases such as piperidine. organic-chemistry.orgacs.org It is also orthogonal to groups removed by hydrogenolysis, such as the benzyl (Bn) ether. uwindsor.cauchicago.edu

Furthermore, trityl ethers are compatible with various silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, which are typically cleaved by fluoride (B91410) ions. acs.orgharvard.edu Studies have demonstrated successful tritylation of alcohols in the presence of TBDPS ethers and Fmoc-protected amines, confirming the orthogonality. acs.orgacs.org The selective deprotection of trityl ethers in the presence of groups like acetates, benzoates, and tosylates is also well-documented, particularly with methods like the CBr₄-MeOH system. thieme-connect.denih.gov This broad compatibility makes the O-trityl group a valuable tool for the strategic synthesis of complex molecules. jocpr.comacgpubs.orgwiley.com

Table: Orthogonality of the Trityl Group

Trityl (cleavage) Orthogonal Protecting Group Cleavage Condition for Orthogonal Group Reference
Mild Acid (e.g., Acetic Acid, Formic Acid) Benzyl (Bn) Hydrogenolysis (H₂/Pd-C) uwindsor.cauchicago.edu
Mild Acid tert-Butyldiphenylsilyl (TBDPS) Fluoride Ion (e.g., TBAF) acs.orgharvard.edu
Mild Acid 9-Fluorenylmethoxycarbonyl (Fmoc) Base (e.g., Piperidine) organic-chemistry.orgacs.org
Mild Acid Acetyl (Ac), Benzoyl (Bz) Base (e.g., NaOMe) thieme-connect.denih.gov

Sequential Deprotection in Multistep Syntheses

In the intricate landscape of multistep organic synthesis, the strategic use of protecting groups is paramount for achieving chemoselectivity. The concept of orthogonal protection, which allows for the selective removal of one protecting group without affecting others, is a cornerstone of modern synthetic chemistry. libretexts.orgwikipedia.org The trityl (Tr) group, commonly used to protect primary alcohols as seen in this compound, plays a significant role in this strategy due to its specific reactivity profile, particularly its lability under acidic conditions. total-synthesis.comacademie-sciences.fr

The deprotection of a trityl ether proceeds via an SN1 mechanism, initiated by protonation of the ether oxygen by a Brønsted or Lewis acid. total-synthesis.com This leads to the cleavage of the carbon-oxygen bond and formation of the highly stable triphenylmethyl (trityl) cation. total-synthesis.comsciepub.com The stability of this carbocation allows for the use of very mild acidic conditions for the removal of the trityl group. This inherent acid sensitivity is the key to its use in sequential deprotection schemes, where different protecting groups must be cleaved at different stages of a synthesis.

A critical aspect of this strategy is the differential lability of various protecting groups to acidic reagents. The trityl group is significantly more acid-labile than other common protecting groups such as tert-butyl (t-Bu) ethers or tert-butyloxycarbonyl (Boc) groups. nih.gov This difference in reactivity enables chemists to selectively cleave the trityl ether from a molecule like this compound while leaving other acid-sensitive functionalities intact. For instance, in complex syntheses, a trityl group can be removed using dilute solutions of acids like trifluoroacetic acid (TFA) or dichloroacetic acid (DCA), under conditions where a Boc group, which requires stronger TFA concentrations, would remain. nih.govsigmaaldrich.com

This "acid-orthogonal" approach has been effectively demonstrated in various synthetic contexts, including peptide and polymer chemistry. nih.govsigmaaldrich.com Researchers have shown that the selective cleavage of a trityl group can be achieved with low concentrations of TFA (e.g., 1%) in dichloromethane (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to quench the released trityl cation and prevent side reactions. sigmaaldrich.com For example, in the solid-phase synthesis of peptides, amino acids with side-chain hydroxyl groups (like serine or threonine) protected by a trityl group can be selectively deprotected for further modification, while other residues protected with t-butyl-based groups are unaffected. sigmaaldrich.com

The following table summarizes research findings on the selective deprotection of trityl groups in the presence of other protecting groups, highlighting the conditions that enable this crucial synthetic transformation.

Substrate TypeTrityl DerivativeOther Protecting Group(s)Deprotection ReagentConditionsOutcomeReference
Amino Acid (on solid support)Ser(Trt)Fmoc, t-Bu ethers1% TFA in DCM with TISRoom temp, 2 min (repeated)Selective removal of Trt group sigmaaldrich.com
Amino Acid (on solid support)Ser(Trt)Fmoc, t-Bu ethers20% Dichloroacetic acid in DCMRoom temp, 10 minSelective removal of Trt group sigmaaldrich.com
Polymer PrecursorTrityl-protected amine/alcoholtert-Butyloxycarbonyl (Boc)Low-dosage TFALow temperatureSelective and quantitative cleavage of trityl nih.gov
General AlcoholsTrityl etherTBS (tert-Butyldimethylsilyl) etherAcetic acid or Formic acidCold (for formic acid)Trityl deprotection in the presence of TBS ethers total-synthesis.com
Oligoethylene GlycolsDitrityl-protected PEG-Acidified Methanol in CH2Cl2Not specifiedRemoval of trityl groups researchgate.net

This selectivity is crucial for the synthesis of complex molecules where multiple functional groups require protection. The ability to remove the trityl group from a precursor derived from this compound under exceptionally mild acidic conditions, while preserving other functionalities, underscores its value as part of an orthogonal protecting group strategy in multistep syntheses. wikipedia.orgresearchgate.net

Applications of O Tritylated Alcohols, Including 2 Trityloxyethanol, in Advanced Organic Synthesis

Role in Carbohydrate Chemistry and Glycosylation Strategies

In carbohydrate chemistry, the protection of hydroxyl groups is paramount for controlling regioselectivity and stereoselectivity during glycosylation reactions. 2-Trityloxyethanol can serve as a model or a building block where a primary alcohol needs transient protection. The steric bulk of the trityl group can prevent undesired reactions at the protected site, thereby directing glycosylation to other available hydroxyl groups. For instance, in the synthesis of complex oligosaccharides, selective protection of primary hydroxyls is often achieved using trityl ethers, ensuring that glycosidic bond formation occurs at specific positions. Trityl cations themselves are also recognized for their utility in various aspects of carbohydrate chemistry. vulcanchem.comresearchgate.net

Utility in Nucleoside and Oligonucleotide Synthesis

The synthesis of nucleosides and oligonucleotides demands precise control over the reactivity of multiple hydroxyl groups. Trityl derivatives play a significant role in this area.

In nucleoside chemistry, the 5'-hydroxyl group is frequently protected to allow selective modification of other positions, such as the 3'-hydroxyl or the nucleobase. While dimethoxytrityl (DMT) chloride is more commonly employed for 5'-OH protection in oligonucleotide synthesis due to its easier cleavage and UV-monitoring capabilities, the fundamental principle of using a bulky trityl moiety for protection is well-established. The trityl group's steric presence can influence the conformation of the nucleoside and direct subsequent reactions. researchgate.netsigmaaldrich.com

The efficacy of solid-phase synthesis (SPS) relies heavily on the stability and selective cleavage of linkers and protecting groups. Trityl-based linkers, such as 2-chlorotrityl chloride resin, are widely utilized in solid-phase peptide synthesis. These linkers attach the growing peptide chain to a polymeric support, allowing for efficient washing and chemical transformations without the need for extensive purification between steps. The trityl linker's stability under various reaction conditions and its facile acid-labile cleavage are critical for the successful synthesis of peptides and other biomolecules on solid supports. researchgate.net

Synthesis of Complex Polyether and Macrocyclic Architectures

This compound , and related trityl-protected alcohols like 1-bromo-2-trityloxyethane and 1-allyloxymethyl-2-trityloxyethanol, are valuable precursors for constructing complex polyether and macrocyclic structures. These compounds can be incorporated into oligoethylene glycols or other repeating units, with the trityl groups providing protection during chain extension. The ability to readily deprotect these units post-assembly facilitates the creation of functionalized macrocycles and dendrimers. For example, trityl-protected polyethylene (B3416737) glycol (PEG) derivatives are instrumental in dendrimer assembly, enabling stepwise coupling reactions. vulcanchem.comresearchgate.netresearchgate.netresearchgate.net The synthesis of macrocycles, such as bambusurils, often involves careful selection of solvents and reaction conditions to manage acidity and ensure efficient cyclization, highlighting the importance of well-chosen protecting groups like the trityl ether. muni.cz

Stereochemical Control and Diastereoselectivity through Trityl Steric Bulk

The substantial steric bulk of the trityl group is a powerful tool for controlling stereochemistry in organic reactions. In molecules like N-trityl-L-prolinal, the trityl moiety shields one face of the aldehyde, directing incoming nucleophiles to the opposite, less hindered face. This steric guidance leads to high diastereoselectivity in reactions such as Grignard additions and cyanohydrin formation. For instance, the trityl group can adopt a conformation that directs nucleophilic attack to a specific face of the reactive center, resulting in the preferential formation of one stereoisomer over others. This principle extends to other chiral molecules where the trityl group's presence can influence the outcome of reactions involving adjacent stereocenters or reactive functional groups. vulcanchem.com The steric demand of protecting groups on amino acids, for example, can significantly impact the success of coupling reactions. researchgate.net

Example of Trityl Steric InfluenceReaction TypeOutcomeDiastereoselectivity
N-Trityl-L-prolinalGrignard AdditionAddition of methylmagnesium bromide yields syn-1-(trityl)pyrrolidine-2-methanol.High (e.g., 92% ee)
N-Trityl-L-prolinalCyanohydrin FormationTrimethylsilyl cyanide addition to the aldehyde.High
General O-Trityl EthersGlycosylationProtection of primary alcohols can direct glycosylation to other positions, ensuring regioselectivity.High

Synthetic Routes to Diverse Organic Scaffolds Utilizing O-Tritylated Intermediates

This compound and other O-tritylated intermediates serve as versatile building blocks for constructing a wide array of organic scaffolds. The trityl group's ability to protect alcohols and its facile removal allows for its integration into various synthetic pathways. Beyond its role in specific fields like carbohydrate and nucleoside chemistry, trityl cations are recognized for their broad utility in dye chemistry, polymer synthesis, peptide synthesis, chiral catalysis, and photochemical reactions. researchgate.net The lipophilic nature of the trityl group can also influence the solubility and handling of intermediates, facilitating their purification and reaction in organic media. vulcanchem.comgoogle.com

Analytical and Spectroscopic Characterization of O Tritylated Compounds

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds like 2-Trityloxyethanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule.

For this compound, ¹H NMR spectroscopy is expected to reveal characteristic signals corresponding to the trityl moiety and the ethanol (B145695) backbone. The three phenyl rings of the trityl group typically give rise to complex multiplets in the aromatic region (approximately δ 7.1–7.5 ppm) mdpi.com. The methine proton (CH) directly attached to the three phenyl rings and the oxygen atom is a key signal. The protons of the -OCH₂CH₂OH fragment will appear in the aliphatic region. The methylene (B1212753) group directly attached to the oxygen (–OCH₂–) is expected to resonate at a higher field than the phenyl protons, typically around δ 3.5–4.0 ppm, due to the deshielding effect of the oxygen atom vulcanchem.combeilstein-journals.org. The terminal methylene group (-CH₂OH) and the hydroxyl proton (-OH) will also contribute signals, with the OH proton's position being variable and dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information by identifying unique carbon environments. The quaternary carbon of the trityl group (the methine carbon) attached to the oxygen atom is expected to appear in a characteristic downfield region, often around δ 85-90 ppm mdpi.comvulcanchem.com. The aromatic carbons of the phenyl rings will resonate in the δ 125-145 ppm range. The carbons of the ethanol moiety, particularly the one directly bonded to the trityloxy group, will appear in the aliphatic region, typically around δ 60-70 ppm for the carbon attached to oxygen vulcanchem.com.

Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Notes
Trityl Phenyl Protons7.10 – 7.50Multiplets, characteristic of aromatic rings
-OCH₂–3.50 – 4.00Methylene protons adjacent to the ether oxygen
–CH₂OH3.50 – 4.00Methylene protons adjacent to the hydroxyl group (may overlap)
–OHVariable (e.g., 1.5 – 5.0)Signal position depends on solvent, concentration, and temperature

Note: These values are approximate and based on analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for confirming the molecular weight of this compound and providing insights into its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for such compounds.

The molecular weight of this compound (C₂₁H₂₀O₂) is 304.38 g/mol vulcanchem.com. In MS, this would typically manifest as a molecular ion peak ([M]⁺) at m/z 304 or a protonated molecular ion ([M+H]⁺) at m/z 305, depending on the ionization method.

A hallmark fragmentation pathway for trityl compounds involves the facile loss of the trityl cation, [Ph₃C]⁺, which is highly stable due to resonance delocalization across the three phenyl rings capes.gov.br. This results in a prominent peak at m/z 243 in the mass spectrum. Other fragmentation events can include the cleavage of bonds within the ethanol chain or the loss of smaller fragments from the trityl group itself. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for unambiguous determination of the elemental composition beilstein-journals.org.

Table 5.2.1: Expected Mass Spectrometric Data for this compound

Ion Typem/z (approx.)DescriptionSource
Molecular Ion304.38[M]⁺ (for EI) vulcanchem.com
Protonated Molecule305[M+H]⁺ (for ESI, APCI)
Trityl Cation243[Ph₃C]⁺, characteristic fragment of trityl compounds capes.gov.br

Note: The observed peaks may vary depending on the ionization technique and instrument.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both purifying synthesized this compound and assessing its purity. Column chromatography, particularly on silica (B1680970) gel, is a widely used technique for separating organic compounds based on their polarity.

For this compound, purification is commonly achieved using column chromatography with a silica gel stationary phase and an eluent system typically consisting of hexane (B92381) and ethyl acetate (B1210297) vulcanchem.com. The non-polar hexane and the more polar ethyl acetate can be mixed in varying ratios to optimize the separation of this compound from unreacted starting materials, by-products, and impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are powerful analytical tools for assessing purity, providing quantitative data on the presence of impurities. These techniques utilize specialized columns (often reversed-phase C18 for lipophilic compounds like trityl ethers) and precisely controlled mobile phases to achieve high-resolution separations beilstein-journals.orgthermofisher.comgoogle.com. The purity of a sample can be determined by analyzing the chromatogram for the presence of single, well-defined peaks.

Table 5.3.1: Chromatographic Purification Parameters for this compound

TechniqueStationary PhaseMobile Phase / Eluent SystemPurposeSource
Column ChromatographySilica GelHexane/Ethyl AcetatePurification vulcanchem.com
HPLC / UFLCC18 (Reversed-Phase)Acetonitrile (B52724)/Water or Methanol (B129727)/WaterPurity Assessment, Separation beilstein-journals.orgthermofisher.com

Note: Specific solvent ratios for column chromatography would be determined experimentally.

Monitoring Reaction Progress through Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, including the synthesis of trityl ethers. It allows chemists to quickly assess the consumption of starting materials and the formation of products rochester.eduumass.eduwikipedia.org.

TLC analysis typically involves spotting a small amount of the reaction mixture onto a silica gel plate. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). Visualization of the separated components is usually achieved using UV light (as trityl compounds are UV-active) or by staining with reagents like iodine or phosphomolybdic acid rochester.edursc.orgnih.gov.

In the synthesis of this compound, TLC can track the disappearance of the starting alcohol and trityl chloride, and the appearance of the protected product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps identify and differentiate compounds. For instance, a trityl ether starting material might have an Rf of 0.1 or 0.6 depending on the solvent system, while the product would exhibit a different Rf value rsc.org. Common solvent systems for monitoring tritylation reactions involve mixtures of ethyl acetate and hexane rsc.orgnih.gov.

Future Prospects and Research Directions in O Trityl Chemistry

Development of Novel Tritylation and Detritylation Reagents

The development of new reagents for the introduction and removal of the trityl group is a cornerstone of advancing O-trityl chemistry. Research in this area is focused on improving reaction efficiency, enhancing selectivity, and employing milder, more environmentally friendly conditions.

A promising approach in tritylation involves the use of recyclable Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), as catalysts. acs.orgnih.govresearchgate.net This method allows for the efficient tritylation of primary alcohols over secondary alcohols using trityl alcohol as the tritylating agent, offering advantages such as rapid reaction times and catalyst recyclability. acs.orgnih.govresearchgate.net Other developments include the use of trityl tetrafluoroborate (B81430) salts, which have proven to be highly effective for the tritylation of primary alcohols in non-donor solvents.

On the detritylation front, significant efforts are being made to move away from harsh acidic conditions that can cause unwanted side reactions like depurination in oligonucleotide synthesis. oup.com Research has shown that milder acidic conditions can be employed for the removal of the dimethoxytrityl (DMTr) group. oup.com For instance, the use of dichloroacetic acid (DCA) at optimized concentrations, sometimes in combination with additives like lower alcohols or 1H-pyrrole, has been shown to be a highly effective and less depurinating detritylating agent. google.com Another mild strategy involves detritylation in slightly acidic buffers with gentle warming, which can achieve quantitative deprotection and is particularly useful for acid-sensitive nucleic acids. nih.gov

Furthermore, the development of reagents that allow for the selective deprotection of trityl groups in the presence of other protecting groups is a key area of research, especially in complex molecule synthesis like carbohydrates. researchgate.netrsc.org For example, microflow reaction technology has been optimized for the deprotection of trityl groups on carbohydrates, which can inhibit the migration of neighboring acetyl groups, a common side reaction. researchgate.netfigshare.com The quest for orthogonality in protecting group chemistry continues to drive the innovation of new detritylation agents that are compatible with a wider range of functional groups. peptide.comgoogle.com

Reagent/MethodApplicationKey Advantages
Recyclable Lewis acid-based ionic liquid (EMIM·AlCl₄)Tritylation of alcoholsRecyclable catalyst, high efficiency, selectivity for primary alcohols. acs.orgnih.govresearchgate.net
Dichloroacetic acid (DCA) with additives (e.g., lower alcohols, 1H-pyrrole)Detritylation in oligonucleotide synthesisReduced depurination, improved yields. google.com
Mildly acidic buffers with warmingDetritylation of nucleic acidsAvoids strong acids, minimizes side reactions, useful for acid-sensitive substrates. nih.gov
Microflow reaction technologyDetritylation of carbohydratesInhibits acetyl group migration, allows for large-scale reactions. researchgate.netfigshare.com
Thallium trifluoroacetateRemoval of S-trityl groupsSimultaneous oxidation to form disulfide bonds. peptide.com

Enantioselective Syntheses Involving Chiral Trityl Systems

The bulky and conformationally rich nature of the trityl group has made it an attractive component for the development of chiral systems in enantioselective synthesis. Future prospects in this area lie in the design of novel chiral trityl-based reagents and catalysts that can induce high levels of stereocontrol in a variety of chemical transformations.

One significant advancement is the use of chiral trityl phosphates as asymmetric latent carbocation catalysts. These systems can be activated under mild conditions to form a catalytically active chiral ion-pair, which can then promote enantioselective reactions such as the Friedel-Crafts reaction between indoles and β,γ-unsaturated α-ketoesters. The development of new and more effective chiral trityl phosphate (B84403) catalysts is an active area of research.

Furthermore, the synthesis of inherently chiral molecules that incorporate the trityl framework, such as chiral triptycenes, is a growing field. The enantioselective synthesis of these complex, three-dimensional structures has been achieved through methods like rhodium-catalyzed [2+2+2] cycloadditions. These chiral triptycene (B166850) scaffolds have potential applications in catalysis and materials science. The exploration of new synthetic routes to these and other chiral trityl-containing molecules, as well as the investigation of their applications in asymmetric catalysis, will be a key research direction.

The phenomenon of chirality transmission from a stereogenic center to a trityl group has also been a subject of study. The helicity of the trityl propeller can be influenced by the structure of a nearby chiral inductor, a process that can be observed through techniques like electronic circular dichroism (ECD) spectroscopy. A deeper understanding of these intramolecular interactions could lead to the design of novel chiroptical materials and sensors.

Chiral SystemApplicationMethod/Key Feature
Chiral Trityl PhosphateAsymmetric latent carbocation catalysisIn situ generation of a chiral ion-pair for enantioselective Friedel-Crafts reactions.
Chiral TriptycenesBuilding blocks in catalysis and materials scienceEnantioselective synthesis via Rh-catalyzed [2+2+2] cycloaddition.
Chiral Trityl DerivativesStudy of chirality transmissionInduction of helicity in the trityl propeller by a proximal stereogenic center, observed by ECD.

Integration of O-Trityl Protection in Automated Synthetic Platforms

The trityl group, particularly the dimethoxytrityl (DMTr) group, has been instrumental in the development of automated solid-phase synthesis, most notably for oligonucleotides. Future research will focus on further optimizing the use of O-trityl protection in these automated platforms to enhance efficiency, purity, and the complexity of molecules that can be synthesized.

A key area of development is the improvement of "trityl-on" purification methods. In this technique, the final synthesized oligonucleotide retains its 5'-DMTr group, which facilitates separation from shorter, failure sequences by reversed-phase chromatography. Research is ongoing to develop more efficient and cost-effective cartridge-based purification systems that provide high purity and recovery yields.

Furthermore, the integration of novel and milder detritylation reagents and protocols into automated synthesizers is crucial. As discussed in section 6.1, the use of optimized concentrations of dichloroacetic acid or alternative milder reagents can minimize side reactions. The seamless incorporation of these new deprotection chemistries into existing automated platforms will be a focus of future work. This will be particularly important for the synthesis of sensitive and modified oligonucleotides, such as those used in therapeutic applications.

The application of O-trityl protection in the automated synthesis of other classes of molecules, such as carbohydrates and peptides, is also an area of growing interest. The development of new linker strategies and protecting group schemes that are compatible with automated solid-phase synthesis will expand the utility of O-trityl protection beyond the realm of oligonucleotides.

Area of DevelopmentFocusGoal
"Trityl-on" PurificationDevelopment of improved cartridge-based systemsEnhance purity and recovery of synthetic oligonucleotides.
Automated Deprotection ChemistryIntegration of milder detritylation reagentsMinimize side reactions and improve the quality of sensitive and modified oligonucleotides.
Expansion of Automated SynthesisApplication to carbohydrates and peptidesDevelop new linker and protecting group strategies for the automated synthesis of a broader range of complex molecules.

Computational Studies on Trityl Group Reactivity and Selectivity

Computational chemistry offers a powerful tool to gain deeper insights into the reactivity and selectivity of the trityl group, guiding the design of new reagents and synthetic strategies. Future research in this area will likely focus on several key aspects of trityl chemistry, employing methods such as Density Functional Theory (DFT) to model reaction mechanisms and predict outcomes.

One area of focus will be the detailed computational analysis of the trityl cation. Understanding the stability, electronic structure, and reactivity of substituted and chiral trityl cations is crucial for the development of new catalysts and protecting groups. Computational studies can elucidate the factors that govern the stability of these cations and their interactions with various nucleophiles, providing a basis for the rational design of more effective reagents.

Furthermore, computational modeling can be used to investigate the mechanisms of tritylation and detritylation reactions. By calculating transition state energies and reaction pathways, researchers can better understand the factors that control the rate and selectivity of these reactions. This knowledge can then be applied to the development of new, milder, and more selective conditions for the introduction and removal of the trityl group. For example, DFT calculations can help to explain the selectivity of tritylation for primary over secondary alcohols by comparing the activation barriers for the two competing reactions.

Computational studies will also play a vital role in understanding and predicting the chiroptical properties of chiral trityl systems. By calculating theoretical electronic circular dichroism (ECD) spectra, researchers can correlate the observed spectral features with the absolute configuration and conformation of chiral molecules containing a trityl group. This can aid in the structural elucidation of these molecules and the design of new chiroptical materials.

Area of Computational StudyMethodObjective
Trityl Cation AnalysisDFTElucidate stability, electronic structure, and reactivity to guide the design of new catalysts and protecting groups.
Reaction Mechanism ModelingDFTInvestigate transition states and reaction pathways of tritylation and detritylation to develop milder and more selective conditions.
Chiroptical Properties PredictionTD-DFTCalculate theoretical ECD spectra to correlate with the structure of chiral trityl systems and design new chiroptical materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Trityloxyethanol, and how can its purity be validated?

  • Methodology :

  • Synthesis : this compound can be synthesized via nucleophilic substitution, where the trityl group (triphenylmethyl) is introduced to ethanol derivatives. For example, reacting trityl chloride with ethylene glycol derivatives under anhydrous conditions in the presence of a base (e.g., pyridine) to minimize side reactions like oxidation or esterification .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with a refractive index detector to quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

Q. How is this compound utilized as a protective group in organic synthesis?

  • Methodology :

  • The trityl group acts as a sterically hindered protecting group for hydroxyl moieties in sensitive reactions (e.g., glycosylation). For instance, in carbohydrate chemistry, this compound can temporarily shield hydroxyl groups during phosphorylation or acylation. Deprotection is achieved via mild acid hydrolysis (e.g., dilute acetic acid) to avoid backbone degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR detects the trityl aromatic protons (δ 7.2–7.5 ppm) and the ethanol backbone (δ 3.5–4.0 ppm). ¹³C NMR confirms the quaternary carbon of the trityl group (δ 85–90 ppm).
  • Infrared (IR) Spectroscopy : The O-H stretch (~3400 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) are key markers.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments related to trityl cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress trityl migration or undesired etherification during synthesis?

  • Methodology :

  • Temperature Control : Maintain temperatures below 40°C to prevent trityl group migration.
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference.
  • Catalysis : Employ catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity .

Q. How should researchers resolve discrepancies in reported solubility data for this compound across studies?

  • Methodology :

  • Standardized Protocols : Replicate solubility tests under controlled conditions (e.g., 25°C, inert atmosphere) using USP-grade solvents.
  • Cross-Validation : Combine gravimetric analysis with UV-Vis spectroscopy to quantify solubility.
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors, referencing iterative data analysis frameworks .

Q. What strategies enhance the stability of this compound in aqueous formulations for drug delivery?

  • Methodology :

  • pH Buffering : Stabilize at pH 6–7 to prevent acid-catalyzed trityl hydrolysis.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
  • Surfactant Blending : Combine with nonionic surfactants (e.g., polysorbate 80) to improve colloidal stability, leveraging its surfactant-like properties observed in analogous compounds .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodology :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states during trityl-group reactions.
  • Retrosynthetic AI Tools : Apply template-based synthesis planners (e.g., Reaxys) to propose feasible reaction pathways and byproduct mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.